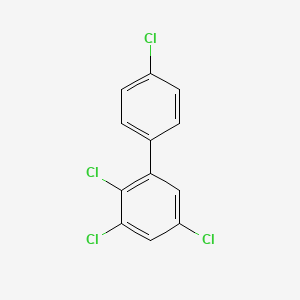

2,3,4',5-Tetrachlorobiphenyl

Description

The exact mass of the compound 2,3,4',5-Tetrachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.70e-07 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4',5-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4',5-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloro-3-(4-chlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITMYAMXIZQCJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074223 |

Source

|

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-34-7 |

Source

|

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Discovery of 2,3,4',5-Tetrachlorobiphenyl (PCB 67)

[1]

Executive Summary

2,3,4',5-Tetrachlorobiphenyl (PCB 67) is a mono-ortho polychlorinated biphenyl congener utilized primarily as an analytical standard in environmental toxicology and metabolic studies.[1] Unlike the coplanar "dioxin-like" PCBs (e.g., PCB 77, 126), PCB 67 possesses a single ortho-chlorine substitution, inducing a twist in the biphenyl dihedral angle that reduces its affinity for the Aryl Hydrocarbon Receptor (AhR) compared to non-ortho congeners, yet retains significant biological activity.[1] This guide provides a validated protocol for its regiospecific synthesis via Suzuki-Miyaura cross-coupling, ensuring high isomeric purity essential for definitive toxicological assays.[1]

Chemical Identity & Structural Analysis

Accurate identification is critical due to the existence of 209 distinct PCB congeners.

| Parameter | Specification |

| IUPAC Name | 2,3,5-Trichloro-4'-chlorobiphenyl |

| Common Notation | 2,3,4',5-TeCB |

| BZ Number | PCB 67 |

| CAS Registry | 73575-53-8 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol |

| Structure Type | Mono-ortho substituted (Position 2) |

| Chlorine Pattern | Ring A: 2,3,5 (Trichloro) Ring B: 4' (Monochloro) |

Structural Causality

The 2,3,5-substitution pattern on Ring A creates specific steric interactions.[1] The chlorine at position 2 (ortho) forces the two phenyl rings out of planarity (dihedral angle approx. 45–60°), preventing the "flat" conformation required for maximum intercalation into the AhR binding pocket.[1] However, the 4'-chloro (para) and 3,5-dichloro (meta) positions mimic aspects of the dioxin pharmacophore, making PCB 67 a critical probe for distinguishing between AhR-dependent and AhR-independent (e.g., neurotoxic) pathways.[1]

Synthesis Strategy: Regiospecific Suzuki-Miyaura Coupling

Direct chlorination of biphenyl yields complex mixtures of isomers that are difficult to separate.[1] The preferred method for synthesizing PCB 67 is the Suzuki-Miyaura cross-coupling of a halogenated benzene with a halogenated phenylboronic acid.[1]

Retrosynthetic Analysis

To construct the unsymmetrical 2,3,4',5-TeCB, we disconnect the C1-C1' bond.[1]

-

Fragment A (Nucleophile): 4-Chlorophenylboronic acid.

-

Fragment B (Electrophile): 1-Bromo-2,3,5-trichlorobenzene.[1]

Rationale: 4-Chlorophenylboronic acid is commercially stable and inexpensive.[1] The coupling partner, 1-bromo-2,3,5-trichlorobenzene, provides the specific trichloro pattern without risk of isomer scrambling under mild coupling conditions.[1]

Experimental Protocol

Reagents & Materials

-

Substrate A: 4-Chlorophenylboronic acid (1.2 eq)[1]

-

Substrate B: 1-Bromo-2,3,5-trichlorobenzene (1.0 eq)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[1]

-

Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution[1]

-

Solvent: Toluene : Ethanol (2:1 v/v)

-

Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Workflow

-

Degassing: Charge a Schlenk flask with Toluene and Ethanol. Degas by sparging with argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).[1]

-

Assembly: Add 1-Bromo-2,3,5-trichlorobenzene (1.0 g, 3.8 mmol) and Pd(PPh₃)₄ (0.22 g, 0.19 mmol) under argon counterflow. Stir for 5 minutes to dissolve.

-

Addition: Add 4-Chlorophenylboronic acid (0.72 g, 4.6 mmol) followed by the degassed 2M Na₂CO₃ solution (5 mL).

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) for 12–16 hours. Monitor reaction progress via GC-MS or TLC (Hexane eluent).

-

Work-up: Cool to room temperature. Separate the organic layer.[1] Extract the aqueous layer twice with diethyl ether.[1] Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.

-

Purification:

-

Concentrate the filtrate in vacuo to yield a crude yellow solid.

-

Flash Chromatography: Silica gel (230-400 mesh), eluting with 100% n-Hexane. PCB 67 elutes rapidly due to high lipophilicity.[1]

-

Recrystallization: Dissolve the chromatographed product in minimal hot methanol. Cool slowly to 4°C to yield white crystalline needles.

-

Reaction Mechanism Visualization[1]

Figure 1: Catalytic cycle for the synthesis of PCB 67 via Suzuki-Miyaura coupling.

Analytical Characterization

Validation of the synthesized congener requires multi-modal analysis to confirm the specific substitution pattern.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum of PCB 67 is distinct due to the asymmetry of the rings.

-

Ring B (4'-Chlorophenyl): Appears as an AA'BB' system (two doublets) centered around 7.4 ppm, characteristic of para-substitution.

-

Ring A (2,3,5-Trichlorophenyl): Contains two non-adjacent protons at positions 4 and 6.[1]

-

H6 (Proton at position 6): Located between the bridge (C1) and Chlorine (C5).[1] It appears as a doublet (J ~ 2.5 Hz) due to meta-coupling with H4.[1]

-

H4 (Proton at position 4): Located between Chlorine (C3) and Chlorine (C5).[1] It appears as a doublet (J ~ 2.5 Hz).[1]

-

Shift Difference: H6 is typically more shielded (upfield) than H4 due to the shielding cone of the orthogonal Ring B.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Toxicology & Biological Context

Mono-Ortho "Dioxin-Like" Status

PCB 67 is a mono-ortho congener.[1] While the World Health Organization (WHO) has assigned Toxic Equivalency Factors (TEFs) to specific mono-ortho PCBs (e.g., PCB 105, 118), PCB 67 is generally considered to have negligible AhR affinity compared to these congeners.[1]

-

Mechanism: The 2,3,5-substitution creates sufficient steric hindrance to prevent the planar conformation required for high-affinity binding to the AhR.[1]

-

Metabolism: PCB 67 is metabolized by Cytochrome P450 enzymes (CYP2B family).[1] The presence of vicinal hydrogens at positions 3',4' is blocked by the 4'-Cl, but the 2',3' and 5',6' positions on Ring B are open for epoxidation.[1]

-

Relevance: It serves as a vital negative control in AhR assays or as a model for neurotoxic effects mediated by non-coplanar PCBs (e.g., Ryanodine receptor activation).[1]

Safety & Handling

-

Hazard Class: Carcinogen (Group 1 - IARC), Persistent Organic Pollutant (POP).[1]

-

Containment: Handle exclusively in a fume hood with HEPA filtration.

-

PPE: Nitrile gloves (double gloved), Tyvek lab coat, safety goggles.[1]

-

Disposal: High-temperature incineration (>1200°C) is required.[1] Never dispose of down drains.[1]

References

-

Lehmler, H. J., & Robertson, L. W. (2001).[1] Synthesis of polychlorinated biphenyls (PCBs) and their metabolites using the Suzuki-coupling. Chemosphere, 45(8), 1119-1127.[1] Link

-

Ballschmiter, K., & Zell, M. (1980).[1] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.[1] Link[1]

-

Grimm, F. A., et al. (2015).[1] The toxicity of polychlorinated biphenyls (PCBs) is associated with their conformational flexibility.[1] Environmental Science & Technology, 49(16), 9921-9930.[1] Link[1]

-

Safe, S. (1994).[1][2] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149.[1] Link[1]

-

Mullins, M. D., et al. (1984).[1] High-resolution PCB analysis: synthesis and chromatographic properties of all 209 PCB congeners. Environmental Science & Technology, 18(6), 468-476.[1] Link[1]

Physical and Chemical Properties of 2,3,4',5-Tetrachlorobiphenyl (PCB 63)

[1][2]

Executive Summary

2,3,4',5-Tetrachlorobiphenyl , designated as PCB 63 under the Ballschmiter & Zell (BZ) nomenclature, is a tetra-chlorinated biphenyl congener of significant interest in environmental toxicology and analytical chemistry.[1] Unlike the "dioxin-like" coplanar PCBs (e.g., PCB 77, 126), PCB 63 possesses a mono-ortho substitution pattern (2,3,5-trichloro on one ring, 4'-chloro on the other) which sterically hinders planarity, reducing its affinity for the Aryl Hydrocarbon Receptor (AhR).[1] Instead, its toxicological profile is characterized by neurotoxic potential and metabolic susceptibility to hydroxylation by Cytochrome P450 enzymes.[1] This guide details the physicochemical constants, metabolic pathways, and analytical protocols required for its study in biological and environmental matrices.[1]

Chemical Identity and Nomenclature

Accurate identification is critical due to the existence of 209 PCB congeners, many with overlapping substitution patterns.[1]

| Parameter | Detail |

| IUPAC Name | 2,3,4',5-Tetrachlorobiphenyl |

| BZ Number | PCB 63 |

| CAS Registry Number | 74472-34-7 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol |

| SMILES | Clc1ccc(c(Cl)c1Cl)c2ccc(Cl)cc2 |

| Structure Description | Biphenyl backbone with three chlorine atoms on the 2, 3, and 5 positions of the first phenyl ring, and one chlorine atom at the 4' (para) position of the second ring.[1][2][3][4] |

Structural Visualization

The following diagram illustrates the substitution pattern and steric interactions.

Physicochemical Profile

PCB 63 exhibits high lipophilicity and low water solubility, driving its bioaccumulation in adipose tissues.[1]

| Property | Value | Context/Relevance |

| Physical State | Solid (crystalline) | Pure standard; often supplied as solution in isooctane. |

| Melting Point | ~88–90 °C | High stability lattice; typical for TeCBs. |

| Log Kow (Octanol-Water) | 5.62 – 6.22 | Indicates high potential for bioconcentration in lipids. |

| Water Solubility | ~0.02 – 0.06 mg/L | Extremely hydrophobic; transport is particle-bound or lipid-associated. |

| Vapor Pressure | ~1.0 × 10⁻⁵ Pa (25°C) | Semi-volatile; capable of long-range atmospheric transport. |

| Henry’s Law Constant | ~3.0 × 10⁻⁴ atm·m³/mol | Volatilizes slowly from water bodies. |

Technical Insight: The mono-ortho chlorine at position 2 introduces a rotational barrier, preventing the two phenyl rings from achieving a coplanar conformation. This reduces the thermodynamic stability compared to non-ortho congeners but increases solubility in polar organic solvents relative to higher chlorinated homologs.

Biological Fate and Toxicity

Unlike dioxin-like PCBs (e.g., PCB 126), PCB 63 does not show high affinity for the AhR.[1] Its toxicity is mediated primarily through neurotoxic pathways and the formation of reactive metabolites.

Metabolic Activation (Bioactivation)

PCB 63 is metabolized by Cytochrome P450 enzymes (primarily CYP2B in rodents and CYP3A4 in humans). The presence of unsubstituted meta-para positions on the second ring (positions 2', 3', 5', 6') makes it susceptible to hydroxylation.[1]

Key Metabolites:

-

4-OH-PCB 63: Hydroxylation at the open para position on Ring 1 (between Cl at 3 and 5).

-

3'-OH-PCB 63 & 4'-OH-PCB 63: Hydroxylation on the less substituted ring.

These hydroxylated PCBs (OH-PCBs) structurally resemble thyroid hormones (T4) and estrogens, leading to endocrine disruption.[1] Specifically, they can inhibit estrogen sulfotransferase , increasing bioavailability of estradiol.[1]

Neurotoxicity

Research indicates that non-dioxin-like (NDL) PCBs, including tetra-chlorinated congeners like PCB 63, may alter intracellular calcium signaling.[1]

-

Mechanism: Sensitization of Ryanodine Receptors (RyR) in the sarcoplasmic/endoplasmic reticulum.

-

Effect: Altered dendritic growth and plasticity, contributing to developmental neurotoxicity.[1]

Analytical Methodologies

Quantification of PCB 63 requires high-resolution separation to distinguish it from co-eluting congeners (e.g., PCB 70, PCB 74).[1]

Sample Preparation Protocol

Matrix: Biological Tissue (Adipose, Liver, Serum).[1]

-

Extraction:

-

Solid Samples: Use Soxhlet extraction with dichloromethane (DCM):hexane (1:1) for 16–24 hours.

-

Liquid Samples (Serum):Solid Phase Extraction (SPE) using C18 cartridges or liquid-liquid extraction with hexane/methyl tert-butyl ether.

-

-

Lipid Removal (Cleanup):

-

Pass extract through a glass column packed with Acidified Silica Gel (44% w/w H₂SO₄). This degrades lipids while preserving the acid-stable PCB 63.

-

Alternative: Gel Permeation Chromatography (GPC) for high-lipid samples.

-

-

Fractionation:

-

Use a Florisil column. Elute with 100% hexane (Fraction 1) to recover PCBs. This separates them from more polar organochlorine pesticides.

-

Instrumental Analysis[5]

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

-

Mode: Selected Ion Monitoring (SIM).[6]

-

Target Ions:

-

Quantification Ion: m/z 292 (M+)

-

Qualifier Ions: m/z 290, 294 (Isotope cluster characteristic of Cl₄).[1]

-

-

Column: High-resolution capillary column (e.g., DB-5ms or DB-XLB, 60m length) is mandatory to resolve PCB 63 from PCB 70 and PCB 74.

Safety and Handling

-

Hazard Class: Carcinogen (Group 1 - IARC, as part of PCB mixtures).[1]

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1]

-

Containment: Handle all neat standards in a fume hood or glovebox. Use HEPA-filtered ventilation for particulate solids.

-

Disposal: High-temperature incineration (>1200°C) is required to prevent formation of furans.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36401, PCB 61 (Isomer Reference). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Retrieved from [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls.[1] Critical Reviews in Toxicology. Retrieved from [Link]

-

U.S. EPA (1999). Method 1668, Revision A: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1] Retrieved from [Link]

-

Li, X., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples. Environmental Science & Technology. Retrieved from [Link]

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accustandard.com [accustandard.com]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Toxicology of 2,3,4',5-Tetrachlorobiphenyl (PCB 63): A Technical Guide

This guide provides an in-depth technical analysis of the in vitro toxicology of 2,3,4',5-Tetrachlorobiphenyl , identified internationally as PCB 63 .

Executive Summary & Physicochemical Identity

2,3,4',5-Tetrachlorobiphenyl (PCB 63) is a mono-ortho-substituted polychlorinated biphenyl. Unlike the coplanar, "dioxin-like" congeners (e.g., PCB 126) that avidly bind the Aryl Hydrocarbon Receptor (AhR), or the di-ortho "neurotoxic" congeners (e.g., PCB 95) that potently sensitize Ryanodine Receptors (RyR), PCB 63 occupies a mixed toxicological domain .

Its single ortho-chlorine substitution prevents full planarity—reducing AhR affinity—while providing sufficient steric bulk to interact with non-AhR targets such as calcium signaling channels and neurotransmitter transporters. Furthermore, its lower chlorination level facilitates rapid metabolic activation into hydroxylated metabolites (OH-PCBs), which exhibit distinct endocrine-disrupting properties.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2,3,4',5-Tetrachlorobiphenyl |

| Congener Number | PCB 63 |

| Structure | Mono-ortho substituted (Cl at position 2) |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol |

| Log Kow | ~5.6 – 5.8 |

| Key Metabolites | 4-OH-PCB 63, 6-OH-PCB 63, 2'-OH-PCB 63 |

Mechanistic Toxicology: The "Mixed" Phenotype

Research indicates that PCB 63 exerts toxicity through three primary non-genotoxic mechanisms in vitro.

Mechanism A: Calcium Signaling Dysregulation (RyR Sensitization)

While less potent than the di-ortho PCB 95, mono-ortho congeners like PCB 63 can sensitize Ryanodine Receptors (RyR) , specifically the RyR1 and RyR2 isoforms found in skeletal muscle and neurons.

-

Action: PCB 63 binds to a distinct site on the RyR complex, locking the channel in an "open" sub-conductance state.

-

Consequence: Uncontrolled Ca²⁺ efflux from the sarcoplasmic/endoplasmic reticulum (SR/ER) leads to cytosolic Ca²⁺ overload.

-

Downstream Effect: Activation of Ca²⁺-dependent proteases (calpains) and potential dendritic retraction in dopaminergic neurons.

Mechanism B: Metabolic Activation (Hydroxylation)

PCB 63 is a substrate for Cytochrome P450 enzymes (primarily CYP2B and CYP1A subfamilies). In vitro microsomal assays confirm the formation of hydroxylated metabolites (OH-PCBs).

-

Toxicity Amplification: The metabolite 4-OH-PCB 63 is structurally similar to thyroxine (T4). It competitively binds to Transthyretin (TTR) , displacing T4 and causing localized hypothyroidism in developing tissues.

-

Oxidative Stress: The metabolic conversion can generate Reactive Oxygen Species (ROS) as byproducts, contributing to mitochondrial dysfunction.

Mechanism C: Weak AhR Agonism

As a mono-ortho congener, PCB 63 retains partial affinity for the AhR.

-

Pathway: Ligand binding

AhR nuclear translocation -

Relevance: While its Toxic Equivalency Factor (TEF) is low compared to PCB 126, it can still induce Phase I enzymes, potentially altering the metabolism of co-administered drugs.

Mandatory Visualization: Signaling Pathways

The following diagram illustrates the dual pathway of PCB 63 toxicity: direct receptor interaction and metabolic activation.

Figure 1: Dual toxicity pathways of PCB 63 involving calcium dysregulation and metabolic activation.

Experimental Protocols (SOPs)

Protocol A: [³H]Ryanodine Binding Assay (RyR Sensitization)

Objective: Quantify the potency of PCB 63 to stabilize the open state of RyR1.

-

Preparation of SR Vesicles:

-

Isolate junctional sarcoplasmic reticulum (SR) from rabbit skeletal muscle via differential centrifugation.

-

Protein concentration standardization: 1 mg/mL.

-

-

Incubation:

-

Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50 µM CaCl₂ (free Ca²⁺), pH 7.4.

-

Ligand: 1 nM [³H]Ryanodine.

-

Test Compound: PCB 63 dissolved in DMSO (Final DMSO < 0.5%). Range: 0.1 µM to 10 µM.

-

Controls: DMSO (Negative), PCB 95 (Positive, 5 µM).

-

-

Equilibrium: Incubate at 37°C for 3 hours.

-

Filtration: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Data Output: Plot % Specific Binding vs. Log[PCB 63]. Calculate EC50.[1]

-

Protocol B: In Vitro Microsomal Metabolism

Objective: Generate and identify hydroxylated metabolites (OH-PCBs).

-

System: Rat liver microsomes (induced with Phenobarbital for CYP2B enrichment) or human liver microsomes.

-

Reaction Mix (500 µL):

-

100 mM Potassium Phosphate buffer (pH 7.4).

-

1 mg/mL Microsomal protein.

-

50 µM PCB 63.

-

Start: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

-

-

Incubation: 37°C for 30–60 minutes in a shaking water bath.

-

Termination: Add 500 µL ice-cold KOH (0.5 M) to stop reaction and ionize phenols.

-

Extraction:

-

Wash with hexane (removes parent PCB).

-

Acidify aqueous phase (HCl) to pH < 2.

-

Extract OH-PCBs with hexane:MTBE (9:1).

-

Derivatize with diazomethane for GC-MS analysis.

-

Comparative Potency Data

The following table contextualizes PCB 63 against reference congeners.

| Congener | Substitution | Class | RyR Potency (EC50) | AhR Activity (TEF) | Primary In Vitro Risk |

| PCB 63 | 2,3,4',5 | Mono-ortho | > 5 µM (Est.) | 0.00001 (Est.) | Metabolite Toxicity / Mixed |

| PCB 95 | 2,2',3,5',6 | Di-ortho | ~0.2 – 0.5 µM | 0 | Neurotoxicity (RyR) |

| PCB 126 | 3,3',4,4',5 | Non-ortho | Inactive | 0.1 | Dioxin-like Toxicity |

| PCB 153 | 2,2',4,4',5,5' | Di-ortho | ~5 – 10 µM | 0 | Enzyme Induction / Mixed |

Note: PCB 63 is less potent at RyR than PCB 95 but possesses a unique metabolic profile yielding toxic hydroxylated species.

References

-

United States Environmental Protection Agency (EPA). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/LRMS. (2021).[1][2] Link

-

Pessah, I. N., et al. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Pharmacological Reviews (2010). Link

-

Grimm, F. A., et al. Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology (2015). Link

-

Mitchell, K. A., et al. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples. Environmental Science & Technology (2022).[3][4] Link

-

Holland, E. B., et al. Predicted versus observed activity of PCB mixtures toward the ryanodine receptor.[1][5] Neurotoxicology and Teratology (2023). Link

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

Technical Whitepaper: Environmental Chemodynamics and Biotransformation of 2,3,4',5-Tetrachlorobiphenyl (PCB 67)

Executive Summary

This technical guide provides a high-resolution analysis of 2,3,4',5-Tetrachlorobiphenyl (IUPAC No. 67), a congener of significant interest due to its unique structural sterics and persistence profile. Unlike coplanar PCBs that exhibit dioxin-like toxicity via the Aryl Hydrocarbon Receptor (AhR), PCB 67 possesses ortho-substitution (positions 2,5) that induces steric hindrance, preventing planarity. This structural feature fundamentally alters its environmental transport, microbial degradation kinetics, and mammalian metabolic pathways (DMPK). This document synthesizes physicochemical data with mechanistic degradation pathways to serve researchers in toxicology, environmental remediation, and safety assessment.

Chemical Identity & Physicochemical Profiling[1][2]

The fate of PCB 67 is dictated by its lipophilicity and volatility. It acts as a semi-volatile organic compound (SVOC) capable of long-range atmospheric transport while exhibiting strong sorption to organic carbon in aquatic systems.

Table 1: Physicochemical Constants of PCB 67

| Parameter | Value | Unit | Significance |

| Molecular Weight | 291.99 | g/mol | Determines diffusion coefficients in air/water. |

| Log Kow | 5.9 – 6.2 | - | Indicates high lipophilicity; strong bioaccumulation potential in lipid tissues. |

| Water Solubility | ~0.02 | mg/L (25°C) | Extremely low; transport is particle-bound rather than dissolved. |

| Henry’s Law Constant | ~4.4 × 10-4 | atm-m³/mol | Drives volatilization from water surfaces; facilitates "grasshopper effect." |

| Vapor Pressure | ~1.5 × 10-4 | Pa (25°C) | Supports atmospheric partitioning and global distillation. |

Data derived from consensus experimental and modeled values for tetrachlorobiphenyl isomers [1][2].

Environmental Fate and Transport Mechanisms[1][3][4]

Partitioning Dynamics

PCB 67 follows a fugacity-driven distribution model. Upon release, it rapidly partitions out of the aqueous phase.

-

Sediment Sorption: Due to the high Log Kow, >95% of the mass in aquatic systems resides in the sediment organic carbon fraction.

-

Atmospheric Transport: The Henry's Law constant supports volatilization. PCB 67 undergoes the "grasshopper effect"—volatilizing in warm climates and depositing in cold polar regions via condensation and rain-out.

Visualization: Multi-Compartment Transport Model

The following diagram illustrates the vector flow of PCB 67 through environmental compartments.

Figure 1: Fugacity-driven transport vectors showing the dominant sink in sediments and the cyclic air-water exchange driving global distribution.

Biotransformation and Metabolic Stability[5][6]

The structural asymmetry of PCB 67 (2,3,4',5-substitution) creates distinct degradation pathways depending on the redox environment.

Anaerobic Reductive Dechlorination (Sediments)

In anoxic sediments, Dehalococcoides spp. utilize PCBs as electron acceptors (halorespiration).

-

Mechanism: Removal of chlorines from the meta and para positions is thermodynamically favored over ortho removal.

-

PCB 67 Specifics: The 4'-chlorine (para) on the B-ring and the 3-chlorine (meta) on the A-ring are prime targets.

-

Product: Dechlorination leads to lower chlorinated congeners (e.g., PCB 25 or PCB 9), which are less toxic and more susceptible to aerobic attack.

Aerobic Biodegradation (Soil/Water)

Aerobic bacteria (e.g., Burkholderia xenovorans LB400) use biphenyl dioxygenases (BphA) to attack the biphenyl ring.

-

Steric Inhibition: The 2,3,5-trichloro substituted Ring A is sterically crowded and resistant to enzymatic attack.

-

Attack Site: The enzyme preferentially attacks the less substituted Ring B (containing only 4'-Cl) at the 2',3' (ortho-meta) positions.

-

Outcome: Ring cleavage leads to the formation of chlorobenzoic acids.

Mammalian Metabolism (DMPK Context)

For drug development professionals assessing toxicity:

-

CYP Isoforms: Unlike coplanar PCBs (CYP1A1/1A2 inducers), PCB 67 is a phenobarbital-type inducer, primarily activating CYP2B and CYP3A families [3].

-

Metabolic Blockade: The 2,5-substitution prevents the formation of the 2,3-arene oxide intermediate necessary for rapid elimination. This results in high biological half-lives in mammals.

Visualization: Degradation Pathways

Figure 2: Divergent metabolic fates based on environmental redox state and biological system.

Analytical Protocol: High-Resolution Determination

Quantification of PCB 67 requires distinguishing it from 208 other congeners. The standard EPA Method 8082 (GC-ECD) is insufficient for congener-specific resolution. EPA Method 1668C (Isotope Dilution HRGC/HRMS) is the mandatory protocol for research-grade specificity [4][5].

Protocol Workflow (Self-Validating System)

-

Sample Preparation:

-

Spiking: Add isotopically labeled analog (

-PCB 67) prior to extraction. This validates recovery for every sample (Isotope Dilution). -

Extraction: Soxhlet extraction (sediment/tissue) or Solid Phase Extraction (water).

-

-

Cleanup (Critical Step):

-

Acid/Base Wash: Removes lipids.

-

Silica Gel: Separates polar interferences.

-

Florisil/Alumina: Fractionates PCBs from other organochlorines.

-

-

Instrumental Analysis:

-

System: High-Resolution Gas Chromatography (HRGC) coupled to High-Resolution Mass Spectrometry (HRMS).[1][2]

-

Column: SPB-Octyl or DB-1 (Note: PCB 67 can co-elute with PCB 95 on some columns; confirmation on a secondary column may be required).

-

Detection: SIM mode monitoring M+ and (M+2)+ ions for native and labeled compounds.

-

-

Quantification:

-

Calculate concentration using the Relative Response Factor (RRF) derived from the internal standard.

-

Visualization: Analytical Decision Tree

Figure 3: Step-by-step analytical workflow ensuring data integrity via isotope dilution.

References

-

PubChem. (2025).[3][4][5] 2,3,4',5-Tetrachlorobiphenyl (PCB 67) Compound Summary. National Library of Medicine.[4] [Link]

-

NIST. (2009). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. Journal of Physical and Chemical Reference Data. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and Metabolites of Polychlorinated Biphenyls.[6][7] Critical Reviews in Toxicology. (Discusses CYP induction patterns). [Link]

-

U.S. EPA. (2010).[1][8] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs) - Analytical Methods. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 3,3',4,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 63104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]

Mechanism of Action: 2,3,4',5-Tetrachlorobiphenyl (PCB 67)

This technical guide provides an in-depth analysis of the mechanism of action (MoA) of 2,3,4',5-Tetrachlorobiphenyl (PCB 67) . Unlike the well-characterized "dioxin-like" congeners (e.g., PCB 126) or the highly potent neurotoxic "non-dioxin-like" congeners (e.g., PCB 95), PCB 67 occupies a unique toxicological niche. It is a mono-ortho substituted congener that, due to its specific chlorination pattern (2,3,5 on ring A), exhibits negligible affinity for the Aryl Hydrocarbon Receptor (AhR) but possesses significant potential for metabolic bioactivation and neurotoxicity .

Classification: Mono-ortho Substituted Polychlorinated Biphenyl Primary Toxicological Modes: Cytochrome P450 (CYP) Induction (Phenobarbital-type), Hydroxylated Metabolite Formation, and Dopaminergic Disruption.

Molecular Structure & Pharmacophore Analysis

To understand the mechanism, one must first analyze the structural constraints of the molecule. PCB 67 possesses chlorine atoms at positions 2, 3, and 5 on the phenyl ring and position 4' on the second ring.

-

Mono-ortho Substitution (Position 2): The single ortho-chlorine introduces steric hindrance that prevents the two phenyl rings from achieving the coplanarity required for high-affinity binding to the AhR. Consequently, PCB 67 is not assigned a World Health Organization (WHO) Toxic Equivalency Factor (TEF), distinguishing it from "dioxin-like" mono-ortho PCBs (e.g., PCB 118) which retain a 3,4,4' or 3,3',4,4' substitution pattern.

-

2,3,5-Substitution Pattern: This specific arrangement facilitates metabolism. The absence of a chlorine at the para position (4) of the first ring makes it highly susceptible to enzymatic attack, leading to the formation of reactive hydroxylated metabolites (OH-PCBs).

Core Mechanism I: Xenobiotic Metabolism & "Mixed" Induction

While PCB 67 lacks the potency to activate the AhR signaling pathway significantly, it acts as a Phenobarbital-type inducer , primarily activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

The Induction Cascade

-

Nuclear Receptor Activation: PCB 67 binds to the ligand-binding domain of CAR/PXR in the cytoplasm.

-

Translocation: The receptor-ligand complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR).

-

Gene Transcription: This complex binds to Phenobarbital-Responsive Enhancer Modules (PBREM) on DNA, upregulating the transcription of CYP2B and CYP3A family enzymes.

Scientific Implication: The induction of CYP2B/3A alters the metabolic landscape of the liver, potentially increasing the clearance of endogenous hormones (e.g., estradiol, thyroxine) and bioactivating other xenobiotics.

Visualization: The Induction Pathway

The following diagram illustrates the divergence between Dioxin-like and PCB 67-mediated signaling.

Figure 1: Signal transduction pathway distinguishing PCB 67's Phenobarbital-like induction (green) from the Dioxin-like pathway (red).

Core Mechanism II: Bioactivation & Endocrine Disruption

The most critical mechanistic aspect of PCB 67 is its metabolic conversion. Because the 4-position is unsubstituted, CYP enzymes (specifically CYP2B which it self-induces) rapidly hydroxylate the molecule.

The Hydroxylation-Toxicity Axis

-

Metabolism: PCB 67 is metabolized to 4-OH-PCB 67 and 3-OH-PCB 67 .

-

Transthyretin (TTR) Binding: The 4-OH-PCB 67 metabolite bears a structural resemblance to thyroxine (T4). It binds to Transthyretin (TTR), a thyroid hormone transport protein, with high affinity.

-

Thyroid Disruption: By displacing T4 from TTR, the metabolite increases the clearance of T4 (leading to hypothyroxinemia) and prevents T4 transport across the blood-brain barrier, which is critical for neurodevelopment.

Data Summary: Metabolite Profile

| Metabolite | Formation Rate | Biological Target | Consequence |

| 4-OH-PCB 67 | High (Major) | Transthyretin (TTR) | T4 Displacement, Thyroid Disruption |

| 3-OH-PCB 67 | Moderate | Estrogen Receptor | Weak Estrogenic/Anti-estrogenic activity |

| Methylsulfonyl-PCB 67 | Low | Lung/Liver Tissue | Tissue Retention |

Core Mechanism III: Neurotoxicity (Non-Dioxin-Like Activity)

While less potent than the tri-ortho substituted PCB 95, PCB 67 contributes to neurotoxicity through Ryanodine Receptor (RyR) sensitization and Dopaminergic interference .

-

RyR Sensitization: PCB 67 stabilizes the open state of RyR channels in the endoplasmic reticulum, leading to uncontrolled

leakage. This alters neuronal signaling fidelity and can induce dendritic retraction. -

Dopamine Transporter (DAT) Inhibition: Ortho-substituted PCBs inhibit the uptake of dopamine into synaptic vesicles, increasing cytosolic dopamine which can auto-oxidize to form reactive quinones, causing oxidative stress in dopaminergic neurons.

Experimental Protocols for Validation

To validate the mechanism of PCB 67 in a research setting, the following self-validating protocols are recommended.

Protocol A: Differential CYP Induction Assay (Rat Hepatocytes)

Objective: Distinguish PCB 67's Phenobarbital-like activity from Dioxin-like activity.

-

Cell Culture: Plate primary rat hepatocytes in collagen-coated 24-well plates. Allow 24h recovery.

-

Dosing:

-

Vehicle Control: DMSO (0.1%).

-

Positive Control (AhR): TCDD (1 nM).

-

Positive Control (CAR): Phenobarbital (1 mM).

-

Test Compound: PCB 67 (0.1, 1, 10

M).

-

-

Incubation: 48 hours.

-

Microsome Preparation: Harvest cells, homogenize, and isolate microsomes via differential centrifugation (100,000 x g).

-

Enzymatic Assays:

-

EROD (CYP1A): Incubate microsomes with Ethoxyresorufin. Measure resorufin fluorescence (Ex 530nm / Em 590nm). Expectation: Low/No activity for PCB 67.

-

PROD (CYP2B): Incubate microsomes with Pentoxyresorufin. Measure resorufin fluorescence. Expectation: High activity (Dose-dependent) for PCB 67.

-

-

Validation: The ratio of PROD/EROD activity serves as the "Phenobarbital-Index." A high ratio confirms the NDL/CAR-mediated mechanism.

Protocol B: TTR-Binding Competition Assay

Objective: Quantify the endocrine-disrupting potential of PCB 67 metabolites.

-

Reagents: Purified human TTR,

-Thyroxine (T4), and synthesized 4-OH-PCB 67. -

Incubation: Mix TTR (30 nM) with

-T4 (50 nM) in Tris-HCl buffer (pH 8.0). -

Competition: Add increasing concentrations of 4-OH-PCB 67 (

to -

Separation: Separate bound vs. free ligand using biogel P-6 polyacrylamide columns.

-

Quantification: Count gamma radiation in the eluate.

-

Calculation: Plot % Bound vs. Log[Concentration]. Calculate

.-

Causality Check: If 4-OH-PCB 67 displaces T4, it confirms the thyroid-disrupting mechanism via the TTR vector.

-

References

-

Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. Link

-

Pessah, I. N., et al. (2010).[1][2][3] Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity.[3] Pharmacology & Therapeutics. Link

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. Link

-

Kodavanti, P. R., et al. (2005). Polychlorinated biphenyls, (PCBs) and neurodevelopment: Metabolic and functional considerations. Neurotoxicology. Link

-

Connor, K., et al. (1995). Failure of chloro-s-triazine-derived compounds to induce estrogen receptor-mediated responses in vivo and in vitro. Fundamental and Applied Toxicology. (Contextual reference for receptor binding assays). Link

Sources

- 1. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

"2,3,4',5-Tetrachlorobiphenyl IUPAC name and structure"

Executive Summary

2,3,4',5-Tetrachlorobiphenyl (IUPAC: 2,3,5,4'-Tetrachlorobiphenyl), designated as PCB 70 under the Ballschmiter & Zell (BZ) nomenclature, represents a critical congener in the study of persistent organic pollutants (POPs).[1] Unlike the coplanar, non-ortho "dioxin-like" PCBs (e.g., PCB 77, 126), PCB 70 is a mono-ortho substituted congener.[1] This structural nuance imparts unique toxicokinetic properties: it exhibits mixed induction capabilities (activating both aryl hydrocarbon receptor (AhR) and constitutive androstane receptor (CAR) pathways) and possesses significant neurotoxic potential via ryanodine receptor (RyR) sensitization.[1]

This technical guide provides a definitive reference for the synthesis, structural validation, and metabolic analysis of PCB 70, designed to support rigorous experimental workflows in drug metabolism and environmental toxicology.[1]

Part 1: Structural Identity & Nomenclature

The precise identification of PCB congeners is prone to confusion due to varying nomenclature systems. For PCB 70, the IUPAC rules prioritize the ring with the highest number of substituents as the unprimed ring.[1]

| Parameter | Identifier / Value |

| IUPAC Name | 2,3,4',5-Tetrachlorobiphenyl (or 2,3,5,4'-Tetrachlorobiphenyl) |

| Ballschmiter & Zell (BZ) | PCB 70 |

| CAS Registry Number | 32598-11-1 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Exact Mass | 291.9194 Da |

| Structural Class | Mono-ortho substituted PCB |

| Symmetry Group | C1 (Asymmetric) |

3D Conformational Logic

The presence of a single chlorine atom at the ortho position (C2) introduces steric hindrance that prevents the two phenyl rings from achieving a fully coplanar conformation.[1]

-

Dihedral Angle: Typically ranges between 45° and 90° in solution, limiting its affinity for the AhR compared to non-ortho congeners (like PCB 77).[1]

-

Metabolic Implications: The exposed 3,4-positions on the prime ring (Ring B) and the 6-position on the unprimed ring (Ring A) are primary targets for Cytochrome P450-mediated oxidation.[1]

Part 2: Chemical Synthesis (Suzuki-Miyaura Protocol)

To generate high-purity (>99%) PCB 70 for toxicological assays, the Suzuki-Miyaura cross-coupling reaction is the gold standard.[1] It offers regiospecificity superior to the Cadogan reaction.[1]

Experimental Workflow

Reaction: Coupling of 2,3,5-trichlorophenylboronic acid with 1-bromo-4-chlorobenzene.

-

Reagents:

-

Protocol:

-

Degassing: Purge the solvent mixture with Argon for 30 minutes to remove dissolved O₂ (critical to prevent homocoupling).[1]

-

Reflux: Combine reagents in a Schlenk flask under Argon. Heat to reflux (approx. 90°C) for 12–24 hours.[1] Monitor via TLC (Hexane mobile phase).[1]

-

Workup: Cool to RT. Partition between water and diethyl ether.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Flash column chromatography on Silica Gel 60. Elute with 100% n-Hexane.[1] PCB 70 elutes rapidly due to high lipophilicity.[1]

-

Recrystallization: Final polish using Methanol/DCM to remove trace palladium.[1]

-

Synthesis Logic Diagram

Figure 1: Regioselective synthesis of PCB 70 via Suzuki-Miyaura coupling. The pathway ensures the preservation of the specific chlorination pattern 2,3,4',5.[1]

Part 3: Analytical Profiling (GC-MS/ECD)

Quantification of PCB 70 in biological matrices (plasma, liver microsomes) requires distinguishing it from co-eluting congeners (e.g., PCB 76).[1]

Instrumental Parameters

-

System: Agilent 7890B GC with 5977B MSD (or ECD for trace environmental analysis).

-

Column: DB-5ms or Rtx-PCB (30m x 0.25mm ID x 0.25µm film).[1] Note: A standard non-polar column separates PCB 70 effectively from most interferences.[1]

-

Carrier Gas: Helium (1.0 mL/min, constant flow).[1]

Mass Spectrometry (EI Mode) Signature

The fragmentation pattern is characteristic of tetrachlorobiphenyls.[1]

| Ion Type | m/z (amu) | Abundance | Interpretation |

| Molecular Ion [M]⁺ | 292 | 100% (Base Peak) | ⁴Cl isotope cluster (290, 292, 294) |

| [M - Cl]⁺ | 257 | ~30% | Loss of one chlorine (likely ortho-Cl) |

| [M - 2Cl]⁺ | 222 | ~60% | Loss of two chlorines (Dichlorobiphenyl) |

| [M - 2Cl - 2H]⁺ | 220 | ~15% | Cyclization to dibenzofuran-like fragments |

Protocol Validation:

-

Retention Time Locking: Use PCB 70 authentic standard (AccuStandard/Chiron) to lock RT.

-

SIM Mode: For biological sensitivity, monitor ions m/z 290, 292, 294.

Part 4: Toxicokinetics & Metabolic Fate[1]

PCB 70 is metabolized primarily by the Cytochrome P450 (CYP) system.[1] Because it has unsubstituted meta-para positions on the prime ring (Ring B) and an unsubstituted meta position on Ring A, it is susceptible to arene oxide formation.[1]

Metabolic Pathways

-

Direct Hydroxylation: CYP2B enzymes typically attack the less hindered Ring B.[1]

-

Major Metabolite:[1] 4'-OH-PCB 70 (Wait, 4' is blocked by Cl).[1]

-

Correction: The prime ring has Cl at 4'.[1][3][4] The open positions are 2', 3', 5', 6'.[1]

-

Ring A Attack: Positions 6 (ortho) or 4 (para).[1]

-

Dominant Pathway: CYP-mediated insertion at the 3' or 5' position (meta to the bridge, ortho to the Cl) or 4-position on Ring A (between Cl at 3 and 5).[1]

-

-

Arene Oxide Formation: Formation of an epoxide at the 2',3' or 5',6' bond, followed by epoxide hydrolase activity to form dihydrodiols.[1]

Biological Impact Mechanism

-

Neurotoxicity: PCB 70 sensitizes the Ryanodine Receptor (RyR), increasing intracellular Ca²⁺ release.[1] This is distinct from the AhR-mediated toxicity of dioxin-like PCBs.[1]

-

Endocrine Disruption: Hydroxylated metabolites (OH-PCBs) structurally mimic thyroxine (T4), displacing it from transthyretin (TTR) and lowering circulating thyroid hormone levels.[1]

Metabolic Pathway Diagram

Figure 2: Metabolic bioactivation and fate of PCB 70.[1] Note the formation of OH-PCBs which can bioaccumulate by binding to Transthyretin (TTR).[1]

References

-

PubChem. (2023).[1] 2,3',4',5-Tetrachlorobiphenyl (PCB 70) Compound Summary. National Library of Medicine.[1] [Link][1]

-

U.S. EPA. (2023). Dioxin-Like PCB Congeners: Structure-Activity Relationships. Environmental Protection Agency.[1][5] [Link][1]

-

Grimm, F. A., et al. (2015).[1][6] Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. [Link]

-

Chiron AS. (2023).[1] Fluorinated Internal Standards for PCB Analysis. [Link][1][7]

Sources

- 1. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 73575-52-7: 2,3',4,5'-tetrachlorobiphenyl | CymitQuimica [cymitquimica.com]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chiron.no [chiron.no]

Technical Monograph: 2,3,4',5-Tetrachlorobiphenyl (PCB 63)

The following technical guide is structured as a high-level monograph designed for researchers in toxicology, analytical chemistry, and pharmaceutical development. It prioritizes mechanistic insight and self-validating protocols over generic descriptions.[1]

CAS Number: 74472-34-7 IUPAC Name: 2,3,5-Trichloro-1-(4-chlorophenyl)benzene Ballschmiter & Zell (BZ) Number: PCB 63[1]

Executive Technical Summary

2,3,4',5-Tetrachlorobiphenyl (PCB 63) is a mono-ortho-substituted polychlorinated biphenyl congener.[1] Unlike the coplanar, "dioxin-like" PCBs (e.g., PCB 77, 126), PCB 63 exhibits a mixed toxicological profile. It possesses limited affinity for the Aryl Hydrocarbon Receptor (AhR) due to steric hindrance introduced by the ortho-chlorine at position 2, yet it retains sufficient lipophilicity (log Kow ~ 5.8–6.[1]0) to bioaccumulate in lipid-rich tissues.[1][2]

For drug development and toxicological researchers, PCB 63 serves as a critical metabolic probe and negative control in CYP1A induction assays.[1] Its structure allows it to differentiate between AhR-mediated toxicity (dioxin-like) and CAR/PXR-mediated responses (phenobarbital-like), making it an essential standard in distinguishing mechanisms of xenobiotic metabolism.[1]

Critical Disambiguation: Do not confuse PCB 63 (2,3,4',5-TeCB) with PCB 70 (2,3',4',5-TeCB, CAS 32598-11-1) . While isomeric, their metabolic fates differ significantly due to the substitution pattern on the second phenyl ring.[1] This guide focuses exclusively on the 2,3,4',5- isomer.

Chemical Identity & Physicochemical Profiling

Accurate identification relies on precise structural characterization.[1] PCB 63 is defined by a trichlorinated Ring A (2,3,5-substitution) and a monochlorinated Ring B (4'-substitution).[1]

| Property | Value / Description | Relevance to Protocol |

| CAS Number | 74472-34-7 | Unique identifier for procurement/regulatory filing. |

| Molecular Formula | C₁₂H₆Cl₄ | Basis for MS molecular ion selection.[1] |

| Molecular Weight | 291.99 g/mol | Target mass for gravimetric standards.[1] |

| Exact Mass | 289.9224 (³⁵Cl₄) | Monoisotopic mass for HRMS calibration.[1] |

| Log Kow | 5.90 (Experimental) | Predictor of phospholipid partitioning and bioavailability.[1] |

| Ortho-Substitution | Mono-ortho (Position 2) | Reduces planarity; diminishes AhR binding affinity compared to non-ortho congeners.[1] |

| Physical State | Crystalline Solid | Requires solvent dissolution (Isooctane/Hexane) for standard stability.[1] |

Analytical Methodologies: High-Resolution GC-MS

The quantification of PCB 63 in biological matrices (plasma, microsomes, adipose) requires separation from 41 other tetrachlorobiphenyl isomers.[1] A self-validating GC-MS protocol is detailed below.

Chromatographic Separation Strategy

Challenge: Co-elution with PCB 70 and PCB 74 is common on standard 5%-phenyl columns.[1] Solution: Use a specialized arylene-phase column (e.g., Rxi-XLB or DB-XLB) or a secondary confirmation column (HT-8).[1]

Mass Spectrometry Parameters (EI Mode)

-

Ionization Energy: 70 eV

-

Source Temp: 230 °C

-

SIM Mode Acquisition:

-

Acceptance Criteria: The ratio of m/z 290/292 must fall within ±15% of the theoretical natural abundance ratio (approx.[1] 0.76).[1]

Analytical Workflow Diagram

The following DOT diagram illustrates the decision logic for validating PCB 63 detection in complex matrices.

Caption: Decision logic for confirming PCB 63 identity using GC-MS SIM mode. Adherence to retention time (RT) and ion ratio criteria prevents false positives from isomeric interference.[1]

Synthesis & Reference Standards

For mechanistic studies requiring high-purity (>99%) PCB 63, commercial mixtures (Aroclors) are unsuitable due to congener overlap.[1] De novo synthesis via Suzuki-Miyaura Coupling is the gold standard for generating congener-specific reference materials.[1]

Synthetic Protocol

Reaction: Coupling of 2,3,5-trichlorophenylboronic acid with 1-chloro-4-iodobenzene.[1]

-

Reagents:

-

Procedure:

-

Degas solvents thoroughly (freeze-pump-thaw) to prevent homocoupling.[1]

-

Reflux under Argon atmosphere for 12–16 hours.[1]

-

Purification: Silica gel flash chromatography (Hexane mobile phase).[1] PCB 63 elutes rapidly due to high lipophilicity.[1]

-

Recrystallization: Methanol/Acetone to remove palladium residues.[1]

-

Toxicokinetics & Mechanism of Action

Understanding the biological fate of PCB 63 is crucial for interpreting toxicity data.[1]

Metabolic Susceptibility

PCB 63 contains open meta-para positions on Ring B (positions 2', 3' and 5', 6').[1] However, the 2,3,5-substitution on Ring A blocks the formation of 3,4-arene oxides on that ring.

-

Primary Metabolic Route: CYP-mediated hydroxylation at the 2' or 3' position on the less substituted Ring B.[1]

-

Enzymes Involved: CYP2B family (Phenobarbital-inducible) rather than CYP1A1 (Dioxin-inducible).[1]

Receptor Signaling Pathway

Unlike PCB 126 (a potent AhR agonist), PCB 63 acts primarily through non-genomic pathways or CAR/PXR activation.[1]

Caption: Mechanistic pathway of PCB 63.[1] Note the preferential activation of CAR/PXR (CYP2B induction) and direct neurotoxic effects over the AhR (dioxin-like) pathway.[1]

References

-

Chemical Identity & CAS

-

Toxicology & TEF Values

-

Analytical Methods (GC-MS)

-

Synthesis Protocols

Sources

"metabolic pathways of 2,3,4',5-Tetrachlorobiphenyl"

The metabolic fate of 2,3,4',5-Tetrachlorobiphenyl (PCB 67) represents a complex interplay of oxidative bioactivation and conjugative processing. This guide synthesizes the specific biotransformation pathways, enzymatic drivers, and experimental methodologies required to study this mono-ortho congener.

Part 1: Executive Technical Summary

Compound Identity: 2,3,4',5-Tetrachlorobiphenyl (IUPAC No. 67)

Structure: Phenyl ring A (2,3,5-trichloro) linked to Phenyl ring B (4-monochloro).

Classification: Mono-ortho substituted PCB.[1] It possesses "dioxin-like" properties due to its ability to adopt a coplanar conformation, allowing it to bind the Aryl Hydrocarbon Receptor (AhR), though with lower affinity than non-ortho congeners.

Primary Metabolic Drivers: Cytochrome P450 (CYP) isoforms, specifically CYP1A1/1A2 (induced via AhR) and CYP2B family enzymes.

Critical Bioactivation: The formation of arene oxide intermediates leads to hydroxylated metabolites (OH-PCBs) via NIH shifts and methylsulfonyl metabolites (MeSO

Part 2: Phase I Metabolism (Oxidative Functionalization)

The initial clearance of PCB 67 is driven by hepatic monooxygenases. The asymmetry of PCB 67 (one ring highly substituted, one ring less substituted) dictates the site of metabolic attack.

Direct Hydroxylation & Arene Oxide Formation

Metabolism preferentially occurs on the less chlorinated ring (Ring B, 4'-Cl) or at open positions on the more chlorinated ring (Ring A) if sterically accessible.

-

Mechanism: CYP enzymes introduce an oxygen atom across a carbon-carbon double bond, forming an unstable arene oxide (epoxide) intermediate.

-

Regioselectivity:

-

2,3-arene oxide (Ring B): Attacks the 2',3' positions. Spontaneous rearrangement yields 2'-OH-PCB 67 or 3'-OH-PCB 67 .

-

3,4-arene oxide (Ring B): Attacks the 3',4' positions. Since position 4' is chlorinated, this leads to a 1,2-shift (NIH Shift) of the chlorine atom or the hydroxyl group.

-

The NIH Shift Phenomenon

The detection of metabolites such as 4'-OH-PCB 67 (where the parent has a Cl at 4') and 3-OH-PCB 67 (parent has Cl at 3) confirms the occurrence of the NIH shift.

-

Process: The 3,4-oxide opens, and the chlorine at C4 migrates to C3 (if C3 is open) or is retained while the oxygen stays at C4.

-

Toxicological Implication: These shifts preserve the lipophilicity of the molecule while adding a reactive phenolic handle, often increasing the retention of the metabolite in blood plasma (bound to transthyretin).

Visualization: Phase I Oxidative Pathway

Figure 1: Oxidative bioactivation of PCB 67 involving direct hydroxylation and NIH-shift mediated phenol formation.

Part 3: Phase II Metabolism (The Mercapturic Acid Pathway)

A critical and often overlooked pathway for PCBs with 2,5-dichloro substitution patterns (present in Ring A of PCB 67) is the formation of methylsulfonyl (MeSO

Mechanism: The MAP Pathway

-

Glutathione Conjugation: The arene oxide is attacked by Glutathione S-Transferase (GST), opening the ring to form a Glutathione (GSH) conjugate.

-

Catabolism: The GSH conjugate is hydrolyzed by

-glutamyl transpeptidase and cysteinyl glycinase to a Cysteine conjugate . -

Bioactivation (The Twist): The cysteine conjugate is cleaved by C-S Lyase (microbial or renal) to form a Thiol (-SH) metabolite.

-

Methylation & Oxidation: The thiol is methylated (S-methyl transferase) and then oxidized (CYP/FMO) to the sulfone (-SO

Me).

Key Metabolite: 3-MeSO

Visualization: Methylsulfone Formation

Figure 2: The Mercapturic Acid Pathway (MAP) converting reactive epoxides into persistent methylsulfonyl metabolites.

Part 4: Experimental Protocols for Metabolite Profiling

To validate these pathways in a research setting, the following self-validating protocol is recommended. This workflow distinguishes between phenolic (Phase I) and sulfur-containing (Phase II) metabolites.

Protocol 1: In Vitro Microsomal Incubation

Objective: Generate and identify Phase I hydroxylated metabolites.

-

System: Liver Microsomes (Rat or Human, 20 mg/mL protein).

-

Substrate: 50 µM PCB 67 (dissolved in DMSO, final <0.5% v/v).

-

Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

-

Incubation: 37°C for 60 minutes.

-

Termination: Add ice-cold 0.5 M HCl (denatures enzymes and protonates phenols for extraction).

-

Extraction: Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE).

-

Derivatization (Critical): Treat extract with Diazomethane or TMS-diazomethane to convert OH-PCBs to MeO-PCBs (Methoxylated analogs). Reasoning: Phenols are polar and tail badly on GC columns; methylation improves peak shape and sensitivity.

Protocol 2: GC-MS Analysis Parameters

Instrument: GC-MS (Single Quad or Triple Quad). Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Carrier Gas: Helium (1 mL/min). Temp Program: 80°C (1 min) -> 20°C/min -> 180°C -> 5°C/min -> 300°C.

Target Ions (SIM Mode):

-

Parent (TeCB): m/z 290, 292, 294 (Cluster)

-

OH-Metabolites (as MeO-TeCB): m/z 320, 322, 324 (Molecular ion of MeO-TeCB).

-

MeSO

-Metabolites: m/z 368, 370 (M+ for MeSO

Part 5: Data Summary & Metabolite Inventory

| Metabolite Class | Chemical Name | Mechanism of Formation | Toxicological Relevance |

| Parent | 2,3,4',5-TeCB | N/A | AhR Agonist (Weak), Neurotoxic |

| Phase I | 2'-OH-PCB 67 | Direct Ortho-Hydroxylation | Estrogenic activity; TTR binding |

| Phase I | 3-OH-PCB 67 | NIH Shift (Cl migration) | High affinity for Transthyretin (TTR) |

| Phase I | 4'-OH-PCB 67 | NIH Shift (via 3',4'-oxide) | Endocrine Disruption |

| Phase II | 3-MeSO | Mercapturic Acid Pathway | Lung accumulation; Thyroid disruption |

| Phase II | 4-MeSO | Mercapturic Acid Pathway | Inducer of hepatic drug enzymes |

References

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). PubMed Central. [Link]

-

Human CYP2A6, CYP2B6 and CYP2E1 Atropselectively Metabolize Polychlorinated Biphenyls. PubMed Central. [Link]

-

Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line. Environmental Science & Technology. [Link]

-

2,3,4',5-Tetrachlorobiphenyl (PCB 67) Compound Summary. PubChem. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

Sources

Technical Guide: Bioaccumulation Potential of 2,3,4',5-Tetrachlorobiphenyl (PCB 70) in Aquatic Life

Executive Summary

2,3,4',5-Tetrachlorobiphenyl (IUPAC No.[1] 70) represents a distinct class of neurotoxic, non-dioxin-like (NDL) polychlorinated biphenyls. Unlike coplanar congeners that primarily activate the Aryl Hydrocarbon Receptor (AhR), PCB 70 is characterized by ortho-substitution (2,3,5-pattern on one ring) which induces steric hindrance, limiting planarity but enhancing specific neurotoxic interactions (e.g., Ryanodine receptor sensitization).

This guide provides a rigorous technical framework for assessing the bioaccumulation potential of PCB 70. It synthesizes physicochemical determinants with biokinetic modeling and details a self-validating execution of the OECD 305 flow-through protocol.

Key Technical Determinants:

-

Log

: ~6.20 (High lipophilicity driving thermodynamic partitioning). -

Metabolic Stability: Moderate. The 2,3,5-substitution pattern on the

-ring inhibits 2,3-epoxidation, shifting metabolic clearance to the less substituted 4'-ring. -

Risk Profile: High bioconcentration factor (BCF) potential (>5,000 L/kg), necessitating lipid-normalized kinetic modeling.

Physicochemical Determinants of Bioaccumulation[2][3]

The bioaccumulation of PCB 70 is not a random event but a predictable thermodynamic process driven by hydrophobicity and steric configuration.

Partitioning Kinetics

The primary driver for PCB 70 uptake is the octanol-water partition coefficient (

| Parameter | Value | Implication for Aquatic Life |

| Molecular Weight | 292.0 g/mol | Small enough for rapid passive diffusion across gill epithelium. |

| Log | 6.20 | Predicts BCF > 10,000 in absence of metabolism. |

| Water Solubility | ~0.01 mg/L | Requires solvent carriers (e.g., acetone/DMF) for experimental dosing. |

| Henry's Law Constant | Significant volatilization potential; requires covered flow-through systems. |

Steric Hindrance & Receptor Binding

Unlike "dioxin-like" PCBs (e.g., PCB 77), PCB 70 possesses chlorines at the ortho positions (2, 5). This prevents the molecule from assuming a coplanar conformation.

-

Consequence 1: Reduced affinity for the AhR (low CYP1A induction potential compared to coplanars).

-

Consequence 2: Increased affinity for ryanodine receptors (RyR) in the sarcoplasmic reticulum, altering Ca²⁺ signaling (neurotoxicity).

Biokinetic Modeling

To accurately predict tissue residues, we employ a first-order one-compartment kinetic model. This model assumes the fish acts as a single homogeneous compartment where the chemical equilibrates instantaneously between blood and lipid pools.

The Kinetic Equation

The rate of change of chemical concentration in the fish (

Where:

- : Uptake rate constant (L/kg/day)

- : Concentration in water (mg/L)

- : Elimination rate constant (via gills/feces) (day⁻¹)

- : Growth dilution rate constant (day⁻¹)

- : Metabolic biotransformation rate constant (day⁻¹)

Visualizing the Pathway

The following diagram illustrates the kinetic flux of PCB 70 from the aqueous phase into the lipid sink, highlighting the competing elimination pathways.

Caption: Kinetic flux of PCB 70.[1] Uptake is driven by passive diffusion (

Experimental Protocol: OECD 305 (Flow-Through)[2]

Objective: Determine the Bioconcentration Factor (BCF) and kinetic rate constants (

Scientific Integrity Note: Static tests are invalid for PCB 70 due to its tendency to adsorb to glass and volatilize. A flow-through system is mandatory to maintain stable exposure concentrations.

Experimental Workflow

Phase I: System Equilibration (Days -7 to 0)

-

Saturator Column Generation: Coat glass beads with PCB 70 dissolved in a volatile solvent (evaporated) to generate a saturated solution without using excessive solvent carriers.

-

Flow Calibration: Adjust mixing chambers to deliver two test concentrations (e.g., 1.0 µg/L and 0.1 µg/L). Note: Must be below the water solubility limit.[2]

-

Validation: Measure Total Organic Carbon (TOC). High TOC reduces bioavailability by binding PCB 70. Keep TOC < 2 mg/L.

Phase II: Uptake Phase (Days 0 to 28)

-

Loading: Introduce fish. Biomass loading must not exceed 1.0 g fish/L water per day to prevent oxygen depletion and waste accumulation.

-

Sampling: Sample water daily and fish on Days 3, 7, 14, 21, and 28.

-

Criterion: Uptake continues until "Steady State" is reached (concentration in fish varies < 20% over three successive samples).

Phase III: Depuration Phase (Days 29 to 56)

-

Transfer: Move remaining fish to clean, PCB-free water.

-

Sampling: Sample fish on Days 29, 31, 35, 42, and 56 to calculate the elimination half-life (

).

Analytical Methodology (Self-Validating)

-

Extraction: Soxhlet extraction (Hexane/Acetone) of whole fish homogenate.

-

Lipid Determination: Gravimetric analysis of the extract is critical . BCF must be reported as

. -

Cleanup: Acid digestion (H₂SO₄) to remove lipids, followed by Florisil column chromatography.

-

Quantification: GC-µECD (Electron Capture Detector) or GC-MS/MS (MRM mode for higher specificity).

Metabolic Fate & Pathways

Metabolism is the rate-limiting step for elimination. PCB 70 (2,3,4',5-TeCB) presents a specific structural vulnerability on the 4'-chlorophenyl ring.

Structural Analysis

-

Ring A (2,3,5-Cl): The 2,3-positions are substituted. The 3,4-position is blocked by the 3-Cl. The 4,5-position is blocked by the 5-Cl. This ring is highly resistant to enzymatic attack.

-

Ring B (4'-Cl): The 2',3' positions are unsubstituted. This "open meta-ortho" site is the primary target for Cytochrome P450 enzymes.

The Pathway Diagram

The following diagram details the biotransformation of PCB 70, mediated primarily by CYP1A-like isozymes (due to the non-coplanar structure, CYP2B-like enzymes also play a role).

Caption: Metabolic clearance of PCB 70 via 2',3'-epoxidation on the less substituted ring, leading to hydroxylation and excretion.[3]

Data Interpretation & Risk Assessment[6][7]

Calculation of BCF

The steady-state Bioconcentration Factor (

However, for regulatory purposes (REACH/EPA), the Kinetic BCF is preferred:

Lipid Normalization

To allow comparison between species with different fat content, normalize the BCF to 5% lipid content:

Thresholds

-

BCF > 2,000: Bioaccumulative (B).

-

BCF > 5,000: Very Bioaccumulative (vB).

-

PCB 70 Status: Typically yields BCF values between 10,000 and 40,000 (lipid weight), classifying it as vB .

References

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[4] OECD Guidelines for the Testing of Chemicals.[5][2][6] Link

-

ECHA. (n.d.). 2,3,4',5-Tetrachlorobiphenyl Substance Information.[1][7][8][9][10][11] European Chemicals Agency.[9][12] Link

-

PubChem. (n.d.).[1] 2,3,4',5-Tetrachlorobiphenyl (Compound).[1][2][10][11] National Library of Medicine. Link

-

Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews. Link

-

US EPA. (2023). Bioaccumulation Testing and Interpretation for the Purpose of Sediment Quality Assessment.Link

Sources

- 1. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. shop.fera.co.uk [shop.fera.co.uk]

- 5. bmuv.de [bmuv.de]

- 6. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 7. semspub.epa.gov [semspub.epa.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 3,4,4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 51043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Maternal–Fetal Transfer and Toxicokinetics of 2,2′,5,5′-Tetrachlorobiphenyl, [14C]-PCB52, Following Intratracheal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waterboards.ca.gov [waterboards.ca.gov]

- 12. 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 37248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

"analytical methods for 2,3,4',5-Tetrachlorobiphenyl detection"

Application Note: High-Resolution Quantitation of 2,3,4',5-Tetrachlorobiphenyl (PCB 70) in Complex Matrices

Abstract

The accurate detection of 2,3,4',5-Tetrachlorobiphenyl (PCB 70) presents a unique chromatographic challenge due to its structural similarity to other tetrachlorinated congeners, specifically PCB 74 and PCB 76.[1] While standard EPA Method 1668C utilizes High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), the choice of stationary phase is critical to prevent false positives in regulatory and toxicological screening.[1] This guide outlines a validated protocol using Isotope Dilution Mass Spectrometry (IDMS) and compares column selectivities (DB-5ms vs. DB-XLB) to ensure congener-specific resolution.

Introduction

Chemical Identity & Significance

-

Analyte: 2,3,4',5-Tetrachlorobiphenyl (PCB 70)[1]

-

Structure: A di-ortho substituted congener. While less toxic than coplanar "dioxin-like" PCBs (e.g., PCB 77, 126), PCB 70 is a persistent marker of Aroclor 1016 and 1242 contamination.[1]

-

Relevance: In pharmaceutical excipients (e.g., fish oils, gelatin) and environmental matrices, PCB 70 bioaccumulates.[1] Its specific quantification is often mandated to track specific contamination sources distinct from general background levels.[1]

The Analytical Challenge: Co-elution

On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), PCB 70 elutes in a cluster with other tetra-PCBs.[1]

-

Primary Interference: PCB 74 (2,4,4',5-TeCB) and PCB 76 (2',3,4,5-TeCB).[1]

-

Consequence: Relying solely on mass-to-charge (m/z) ratios fails because these congeners share the same molecular ion (

= 291.9194). Chromatographic separation is the only mechanism for specificity.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Methodology: Sample Preparation (The Foundation)

Trustworthiness Principle:[1][2] Analytical instruments cannot correct for poor sample preparation.[1] Lipid removal is non-negotiable for PCB analysis to prevent source fouling and signal suppression.[1]

Extraction & Cleanup Workflow

The following workflow is designed for biological tissues or lipid-rich pharmaceutical excipients.[1]

Figure 1: Optimized sample preparation workflow ensuring lipid removal and analyte recovery.[1]

Key Mechanistic Insight:

-

Acid Digestion: PCBs are stable in concentrated sulfuric acid (

). Lipids are not; they are hydrolyzed and sulfonated, becoming water-soluble or precipitating out.[1] This step is superior to GPC (Gel Permeation Chromatography) for high-throughput screening of PCBs.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Methodology: Instrumental Analysis (The Core)

Column Selection Strategy

To resolve PCB 70 from PCB 74/76, the stationary phase must interact with the dipole moments of the chlorine substitution patterns differently.

| Column Phase | Composition | PCB 70 Status | Recommendation |

| DB-5ms | 5% Phenyl Polysiloxane | Co-elutes with PCB 74/76 | Screening Only. Do not use for confirmatory quantitation of PCB 70.[1][2] |

| DB-XLB | Proprietary Low-Bleed | Resolved. Elutes distinct from PCB 74. | Recommended. Excellent separation of critical pairs.[1] |

| HT8-PCB | 8% Phenyl Polycarborane | Resolved. High thermal stability.[1] | Alternative. Good for high-temp fast GC.[1] |

Mass Spectrometry Parameters

For regulatory compliance (EPA 1668C), HRMS is required.[1] For internal R&D, GC-MS/MS (Triple Quadrupole) is acceptable if sensitivity limits (<10 pg/g) are met.[1]

Target Ions (Tetra-PCBs):

-

Native PCB 70: 291.9194 (Quant), 289.9224 (Qual)[1]

-

-PCB 70 (Internal Standard): 303.9597 (Quant), 301.9626 (Qual)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Detailed Protocol: PCB 70 Determination

Objective: Quantify PCB 70 in biological tissue/oil matrix. Standard: EPA Method 1668C (Modified).[1]

Step 1: Spiking (Isotope Dilution)[1][2]

-

Weigh 2.0 g of sample into a clean glass extraction thimble.

-

Add 2.0 ng of

-PCB 70 (Wellington Laboratories or CIL) directly to the matrix.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Why: This corrects for extraction losses and matrix effects (signal suppression) in real-time.[1]

Step 2: Extraction (Automated Solvent Extraction - ASE)

-

Pack cell with diatomaceous earth.[1]

-

Solvent: Hexane:Dichloromethane (1:1).[1]

-

Temp: 100°C, Pressure: 1500 psi, Cycles: 3.

Step 3: Acid Cleanup[1][2]

-

Transfer extract to a separatory funnel.[1]

-

Add equal volume of conc.

. Gently rock (do not shake vigorously to avoid emulsions). -

Discard bottom acid layer (dark brown/black).[1]

-

Repeat until acid layer remains colorless.[1]

-

Wash organic layer with water and dry over Sodium Sulfate (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Step 4: Instrumental Analysis (GC-HRMS)

-

Instrument: Magnetic Sector HRMS (Resolution > 10,000).[1]

-

Column: DB-XLB (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

Step 5: Data Processing